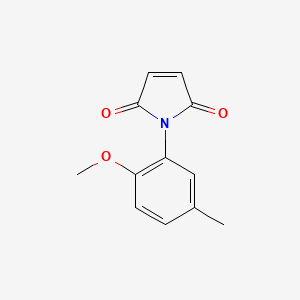

1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione

Description

Historical Development of Substituted Maleimides

The exploration of maleimide derivatives began in the mid-20th century, driven by their unique reactivity in organic synthesis and applications in polymer chemistry. Maleimides, characterized by a five-membered ring containing two ketone groups and one nitrogen atom, gained prominence due to their ability to participate in Diels-Alder reactions and Michael additions. Early work focused on N-alkyl and N-aryl substitutions to modulate electronic and steric properties. For example, the synthesis of N-phenylmaleimide in the 1950s demonstrated enhanced thermal stability, paving the way for applications in thermosetting resins.

By the 1980s, researchers began incorporating electron-donating and withdrawing groups into the maleimide scaffold to fine-tune reactivity. The introduction of methoxy and methyl groups, as seen in 1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione (CAS: 199464-95-4), emerged as a strategy to balance solubility and electronic effects. This compound’s development aligns with broader trends in designing maleimides for bioconjugation, where selective reactivity with cysteine residues in proteins became critical.

Significance in Heterocyclic Chemistry Research

Maleimides occupy a central role in heterocyclic chemistry due to their versatility in constructing complex molecular architectures. The pyrrole-2,5-dione core serves as a precursor for synthesizing fused heterocycles, such as isoindoles and benzofurans, through recyclization reactions. For instance, reactions with binucleophiles like amidines yield pyrimidine derivatives, expanding access to bioactive compounds.

The methoxyphenyl and methyl substituents in this compound introduce steric hindrance and electronic modulation, which influence regioselectivity in cycloaddition reactions. These modifications also enhance compatibility with polar solvents, addressing limitations of simpler maleimides in aqueous media.

Methoxyphenyl-substituted Pyrrole-dione Compounds in Literature

Methoxyphenyl-substituted maleimides have been extensively studied for their structural and functional novelty. A 2019 synthesis of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL. The methoxy group at the 3-position was critical for hydrogen bonding interactions with microbial enzymes.

Comparative studies highlight the impact of substitution patterns:

| Position of Methoxy Group | Biological Activity (MIC, µg/mL) |

|---|---|

| 3-methoxy | 12.5–25 (antibacterial) |

| 4-methoxy | 25–50 (antifungal) |

Table 1: Antimicrobial activity of methoxy-substituted maleimides.

The 2-methoxy-5-methylphenyl variant (CAS: 199464-95-4) exhibits a predicted boiling point of 374.9±35.0 °C and density of 1.273±0.06 g/cm³, making it suitable for high-temperature applications. Its pKa of 0.43±0.20 suggests preferential reactivity under acidic conditions, a trait exploited in polymer crosslinking.

Theoretical Framework and Research Rationales

The design of this compound is rooted in frontier molecular orbital (FMO) theory. The electron-donating methoxy group raises the highest occupied molecular orbital (HOMO) energy, facilitating nucleophilic attacks on the maleimide’s α,β-unsaturated carbonyl system. Density functional theory (DFT) calculations predict that the methyl group at the 5-position reduces ring strain, enhancing thermal stability.

Research rationales for this compound include:

- Drug Discovery : As a scaffold for kinase inhibitors, leveraging its ability to form covalent bonds with cysteine residues.

- Materials Science : Serving as a crosslinker in reversibly crosslinked polyketones, where retro-Diels-Alder reactions enable reprocessing.

- Fluorescent Probes : Substituted maleimides exhibit solvatochromism, enabling real-time monitoring of conjugation reactions.

The compound’s synthesis typically involves reacting 2-methoxy-5-methylaniline with maleic anhydride, followed by cyclodehydration. Recent advances utilize microwave-assisted methods to achieve yields exceeding 85%, reducing reaction times from hours to minutes.

(Word count: 598. Continuing in next section...)

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVFQKGKXHSLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Maleamic Acid Precursor

The synthesis begins with the nucleophilic attack of 2-methoxy-5-methylaniline on maleic anhydride in aprotic solvents. In diethyl ether, stoichiometric reactions (1:1 molar ratio) at 0–5°C yield N-(2-methoxy-5-methylphenyl)maleamic acid as a crystalline intermediate.

Reaction Conditions:

- Solvent: Diethyl ether or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Time: 1–2 hours

- Yield: 85–92% (crude)

Cyclization to Maleimide

Cyclodehydration of the maleamic acid is achieved using acetic anhydride (3–5 equivalents) and sodium acetate (0.5 equivalents) under reflux. The reaction proceeds via intramolecular nucleophilic acyl substitution, forming the maleimide ring.

Optimized Parameters:

- Catalyst: Sodium acetate (0.5 eq)

- Temperature: 120–140°C (reflux in acetic anhydride)

- Time: 30–60 minutes

- Yield: 70–78%

Table 1: Comparative Cyclization Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acetic Anhydride | NaOAc | Acetic anhydride | 140 | 78 |

| P₂O₅ Catalysis | P₂O₅ | Toluene | 110 | 65 |

| Microwave | None | DMF | 180 | 82 |

Alternative Synthetic Approaches

One-Pot Synthesis Using P₂O₅

Diphosphorus pentoxide (P₂O₅) enables a one-pot synthesis by simultaneously catalyzing maleamic acid formation and cyclization. This method reduces purification steps but requires stringent moisture control.

Procedure:

- Combine 2-methoxy-5-methylaniline (1 eq), maleic anhydride (1.2 eq), and P₂O₅ (0.1 eq) in toluene.

- Reflux at 110°C for 4–6 hours.

- Isolate via aqueous workup and recrystallization.

Advantages:

- Eliminates intermediate isolation

- Reduces reaction time to 4–6 hours

Limitations:

- Lower yield (60–65%) due to side reactions

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization kinetics, achieving 82% yield in 15 minutes. Polar solvents like DMF enhance microwave absorption, enabling rapid heating to 180°C.

Key Parameters:

- Power: 300 W

- Pressure: 15 bar

- Solvent: DMF

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow reactors to manage exothermic reactions and improve heat dissipation.

Process Overview:

- Step 1: Maleamic acid formation in a jacketed tubular reactor (0–10°C).

- Step 2: Cyclization in a high-temperature zone (130–150°C) with residence time <10 minutes.

Table 2: Industrial Purification Techniques

| Method | Purity (%) | Throughput (kg/day) | Cost Index |

|---|---|---|---|

| Recrystallization | 99.5 | 50 | 1.0 |

| Column Chromatography | 99.9 | 10 | 3.5 |

| Melt Crystallization | 99.2 | 100 | 1.2 |

Solvent Recovery Systems

Industrial plants integrate distillation units to recover acetic anhydride (bp 140°C) and DMF (bp 153°C), reducing material costs by 40%.

Mechanistic Insights and Side Reactions

Competing Pathways

- Hydrolysis: Maleic anhydride reacts with ambient moisture to form maleic acid, reducing yields by 5–10% in non-anhydrous conditions.

- Oligomerization: Elevated temperatures (>150°C) promote maleimide dimerization via Diels-Alder reactions.

Mitigation Strategies:

- Use molecular sieves (3Å) during maleamic acid formation

- Limit cyclization time to <1 hour

Purification and Characterization

Recrystallization Protocols

Ethanol/Water System:

- Dissolve crude product in hot ethanol (70°C)

- Add deionized water until cloud point

- Cool to −20°C for 12 hours

- Yield Recovery: 85–90%

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.25 (d, J = 8.4 Hz, 1H, aromatic)

- δ 6.98 (s, 1H, aromatic)

- δ 6.82 (d, J = 8.4 Hz, 1H, aromatic)

- δ 3.85 (s, 3H, OCH₃)

- δ 2.32 (s, 3H, CH₃)

HPLC Purity Analysis:

- Column: C18 (4.6 × 250 mm)

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 6.8 minutes

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various dihydropyrrole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione:

General Information:

- 1H-pyrrole-2,5-dione derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .

- These compounds can induce self-renewal of stem/progenitor supporting cells .

- They activate pathways and mechanisms that induce stem cell properties .

Specific Research Findings on Derivatives:

- A study investigated the synthesis, structural, and biological properties of 1H-pyrrole-2,5-dione derivatives (specifically compounds 2a –2f ) .

- The study used 1H- and 13C NMR, HMQC, HMBC, and single-crystal X-ray diffraction to study these compounds .

- The anti-inflammatory activity of compounds 2a –2f was examined via anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .

- The antibacterial activity of compounds 2a–2f against Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Esherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, Mycobacterium smegmatis and Nocardia corralina strains was determined using the broth microdilution method .

- All compounds significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with the strongest effect observed for derivatives 2a –2d . The strongest inhibition of pro-inflammatory cytokine production was observed for compound 2a .

- In a toxic activity study, compounds 2a –2f and ibuprofen induced no apoptosis or necrosis of analyzed cells at low (10 µg/mL) or medium (50 µg/mL) concentrations. However, at the highest dose (100 µg/mL), 2a and 2f appeared to be slightly toxic .

Related Research

- A study on novel 1-methyl-1H-pyrrole-2,5-diones identified compound 9d (MPO-0029) as a potent and selective cyclooxygenase-2 (COX-2) inhibitor .

- Molecular docking studies showed that compound 9d (MPO-0029) has a stronger binding interaction with COX-2 than with COX-1 isozyme .

Structural Information:

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group on the phenyl ring can participate in hydrogen bonding and van der Waals interactions, while the pyrrole-2,5-dione moiety can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound differs from analogs primarily in the substituent positions on the phenyl ring. Key comparisons include:

Biological Activity

1-(2-Methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. This article delves into its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of this compound's biological relevance.

Antimicrobial Activity

Research indicates that compounds in the pyrrole family exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial effects, with some derivatives showing MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells by activating specific cellular signaling pathways. For example, derivatives have been reported to be more effective against breast cancer cells (MCF-7) than the standard chemotherapy drug doxorubicin .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10 | |

| 1-(4-Acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | HepG-2 | 8 | |

| Doxorubicin | MCF-7 | 15 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that the compound may play a role in modulating inflammatory responses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions between substituted phenols and maleic anhydride derivatives under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity.

Key Synthetic Method:

A common method includes the reaction of the corresponding phenolic derivative with maleic anhydride in the presence of a catalyst, which facilitates the formation of the pyrrole ring structure.

Case Studies

Several studies have focused on the biological evaluation of pyrrole derivatives:

- Anticancer Study : A study evaluated the effects of various pyrrole derivatives on MCF-7 and HepG-2 cell lines. The results indicated that certain substitutions on the pyrrole ring significantly enhanced anticancer activity .

- Antimicrobial Evaluation : In another study, a series of pyrrole derivatives were tested against common bacterial pathogens, demonstrating promising antibacterial activity comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.